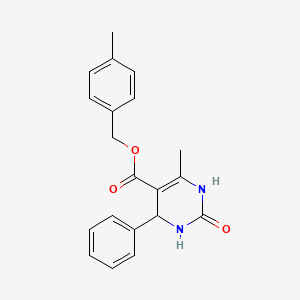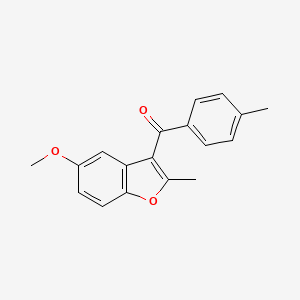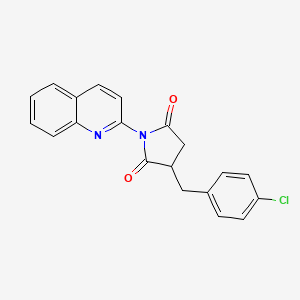![molecular formula C12H17ClN2OS B5217039 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, also known as CPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It is widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying epigenetic regulation and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine and ethyl chloroformate. The resulting product is then treated with thionyl chloride to form 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. This method has been optimized to produce high yields of pure 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMAFKJGCTXMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)


![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)



![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)